molecular formula C9H5ClIN B1601693 4-Chloro-8-iodoquinoline CAS No. 49713-55-5

4-Chloro-8-iodoquinoline

Cat. No.: B1601693
CAS No.: 49713-55-5
M. Wt: 289.5 g/mol
InChI Key: JMDRQEKDXIQUBD-UHFFFAOYSA-N
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Description

4-Chloro-8-iodoquinoline (CAS 49713-55-5) is a high-value halogenated quinoline derivative that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. With a molecular formula of C 9 H 5 ClIN and a molecular weight of 289.50 g/mol, this compound features two distinct halogen substituents that enable programmable, site-selective cross-coupling reactions and functional group transformations . The planar quinoline scaffold is a privileged structure in pharmacology, known for its ability to engage in π-π stacking interactions with biological macromolecules, while the nitrogen atom can act as a hydrogen bond acceptor . This compound is strategically designed for sequential synthetic elaboration. The iodine atom at the 8-position is highly reactive in metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of complex carbon-based fragments . Simultaneously, the chlorine atom at the 4-position offers a divergent site for nucleophilic substitution, particularly with various amine nucleophiles to generate novel chemical libraries . This orthogonal reactivity makes this compound an invaluable building block for constructing diverse quinoline-based compounds for structure-activity relationship (SAR) studies. In contemporary research, this scaffold is prominently featured in the development of novel therapeutic candidates. Quinoline derivatives demonstrate a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties . Specific research applications include serving as a key precursor in the synthesis of 4-anilinoquinazoline derivatives, which have shown promising in vitro antiproliferative activity against human tumor cell lines such as HCT-116 and T98G . Furthermore, iodoquinoline derivatives have been explored as novel scaffolds for developing antimicrobial agents active against strains like S. epidermidis , K. pneumoniae , and C. parapsilosis , with studies also investigating their effect on microbial adhesion and biofilm development . Handling and Safety: This product is intended for research and development use only. It is not intended for human or veterinary use. Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and safety information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-8-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClIN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDRQEKDXIQUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40496605
Record name 4-Chloro-8-iodoquinoline
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Molecular Weight

289.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49713-55-5
Record name 4-Chloro-8-iodoquinoline
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URL https://comptox.epa.gov/dashboard/DTXSID40496605
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Record name 4-chloro-8-iodoquinoline
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Synthetic Methodologies for 4 Chloro 8 Iodoquinoline and Analogous Structures

Established Synthetic Pathways to 4-Chloro-8-iodoquinoline

Traditional synthetic approaches to this compound and its derivatives often rely on multi-step sequences starting from readily available quinoline (B57606) precursors. These methods involve classical organic reactions, including cyclization, halogenation, and functional group manipulations.

Multi-Step Approaches from Quinoline Precursors

A common strategy for the synthesis of substituted quinolines is the Gould-Jacobs reaction. wikipedia.orgablelab.euiipseries.org This reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. wikipedia.orgablelab.eu For the synthesis of an 8-iodoquinoline (B173137) derivative, the starting material would be 2-iodoaniline (B362364).

The initial reaction of 2-iodoaniline with diethyl ethoxymethylenemalonate (EMME) leads to the formation of an anilidomethylenemalonate intermediate. Subsequent heating of this intermediate induces an intramolecular cyclization to yield ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate. sigmaaldrich.com This 4-hydroxyquinoline (B1666331) derivative serves as a key intermediate for the introduction of the chloro group at the 4-position.

Halogenation Strategies for Regioselective Introduction of Chlorine and Iodine

The regioselective introduction of both chlorine and iodine onto the quinoline ring is a critical aspect of the synthesis of this compound. The timing and methodology of these halogenation steps are crucial for achieving the desired substitution pattern.

Starting from the ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate intermediate obtained from the Gould-Jacobs reaction, the hydroxyl group at the 4-position can be converted to a chloro group. This is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction proceeds via the formation of a chlorophosphite or chlorosulfite ester, which is then displaced by a chloride ion.

Alternatively, if starting with a pre-formed quinoline ring, direct halogenation can be employed. However, achieving the specific 4-chloro-8-iodo substitution pattern through direct halogenation of quinoline itself is challenging due to the directing effects of the nitrogen atom and the potential for the formation of multiple isomers. Therefore, a stepwise approach involving the synthesis of an 8-iodoquinoline precursor followed by chlorination at the 4-position is generally preferred. For instance, rhodium-catalyzed C8 iodination of quinoline N-oxides with N-iodosuccinimide (NIS) has been reported as a method for regioselective iodination. mdpi.com

Esterification and Carboxylic Acid Functionalization in Quinoline Synthesis (e.g., Ethyl this compound-3-carboxylate)

The synthesis of ethyl this compound-3-carboxylate is a prime example of this strategy. As mentioned, the synthesis begins with the Gould-Jacobs reaction between 2-iodoaniline and diethyl ethoxymethylenemalonate to give ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate. sigmaaldrich.com The subsequent chlorination of the 4-hydroxy group with a reagent like phosphorus oxychloride furnishes the target compound, ethyl this compound-3-carboxylate. A similar methodology has been successfully applied to the synthesis of the analogous ethyl 4-chloro-7-iodoquinoline-3-carboxylate.

The ester group can be subsequently hydrolyzed to the corresponding carboxylic acid, which can then be decarboxylated to provide this compound. This multi-step sequence, starting from a functionalized aniline, provides a reliable route to the target compound.

Advanced Organometallic Strategies in Quinoline Synthesis

More contemporary approaches to the synthesis of functionalized quinolines, including this compound, utilize the precision and efficiency of organometallic chemistry. These methods often allow for regioselective functionalization that can be difficult to achieve with classical methods.

Regioselective Metalation via Iodo-Magnesium Exchange (e.g., 7-chloro-4-iodoquinoline)

Halogen-metal exchange reactions are powerful tools for the regioselective generation of organometallic intermediates. nih.govresearchgate.netwikipedia.org In the context of dihaloquinolines, the differential reactivity of different halogens can be exploited for selective metalation. The carbon-iodine bond is generally more susceptible to metal-halogen exchange than the carbon-chlorine bond.

For a molecule like 7-chloro-4-iodoquinoline (B1588978), treatment with a Grignard reagent such as isopropylmagnesium chloride (i-PrMgCl) or a mixed lithium-magnesium reagent can selectively induce an iodo-magnesium exchange at the 4-position. durham.ac.uk This generates a magnesiated quinoline intermediate at the C4 position, leaving the chloro group at the C7 position intact. This regioselective metalation opens the door for the introduction of a wide range of electrophiles at the 4-position.

While a direct example for this compound is not explicitly detailed in the literature, the principle can be extended. For instance, if one were to start with a 4,8-diiodoquinoline, a selective iodo-magnesium exchange at the more reactive 4-position could be envisioned, followed by quenching with an electrophilic chlorine source to introduce the chloro group.

Application of Grignard Reagents and Lithium-Magnesium Reagents

Grignard reagents and mixed lithium-magnesium reagents are widely used in the functionalization of haloquinolines. nih.govdurham.ac.uk These reagents can be employed for both halogen-metal exchange and directed deprotonation.

In the synthesis of analogs like 7-chloro-4-iodoquinoline, after the regioselective iodo-magnesium exchange to form the C4-magnesiated intermediate, this Grignard-like species can react with various electrophiles. durham.ac.uk This allows for the introduction of alkyl, aryl, or other functional groups at the 4-position.

Furthermore, the use of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has been shown to be effective for the regioselective magnesiation of 7-chloroquinolines at the C8 position via deprotonation. durham.ac.uk This strategy allows for the introduction of an iodine atom at the C8 position by quenching the resulting organomagnesium intermediate with an iodine source. This approach highlights the versatility of lithium-magnesium reagents in achieving regioselective functionalization of the quinoline core, providing a powerful alternative to classical multi-step syntheses.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the selective formation of carbon-carbon and carbon-heteroatom bonds. Palladium and nickel catalysts are particularly prominent in the synthesis and functionalization of halogenated quinoline systems.

Palladium-catalyzed cross-coupling reactions are indispensable for creating complex molecular architectures from halogenated precursors. The Suzuki-Miyaura and Heck reactions are prime examples used in quinoline chemistry.

The Suzuki-Miyaura coupling facilitates the formation of C-C bonds between an organoboron compound and an organohalide. libretexts.org In the context of dihaloquinolines like this compound, the differential reactivity of the carbon-halogen bonds is a key consideration. The C-I bond is significantly more reactive towards oxidative addition with palladium(0) than the C-Cl bond. This difference is attributed to the lower bond dissociation energy of the C-I bond (approx. 65 kcal/mol for Ph-I) compared to the C-Cl bond (approx. 96 kcal/mol for Ph-Cl). nih.gov

This reactivity gradient allows for selective, stepwise functionalization. For instance, in studies on analogous 2-aryl-4-chloro-3-iodoquinolines, the Suzuki coupling can be directed to occur exclusively at the C-3 position (the site of the iodo group) by using a catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.gov The reaction with an arylboronic acid proceeds at the C-I bond while leaving the C-Cl bond intact, yielding 2,3-diaryl-4-chloroquinolines. nih.gov Achieving a subsequent coupling at the less reactive C-4 chloro position often requires more forcing conditions or a different catalyst system, such as one employing a more electron-rich and bulky phosphine (B1218219) ligand like tricyclohexylphosphine, to facilitate the challenging oxidative addition step at the C-Cl bond. nih.gov

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by palladium. wikipedia.org The catalytic cycle, similar to the Suzuki reaction, involves an oxidative addition of the palladium(0) catalyst into the carbon-halogen bond, followed by alkene insertion and β-hydride elimination. libretexts.org This method can be used to introduce alkenyl substituents onto the quinoline core, again leveraging the higher reactivity of the C-I bond over the C-Cl bond for selective functionalization.

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for C-H functionalization, enabling the direct conversion of inert C-H bonds into new C-C or C-heteroatom bonds. rsc.org This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical synthetic route.

For quinoline derivatives, C-H functionalization can be guided by a directing group, which positions the catalyst in proximity to a specific C-H bond. The 8-aminoquinoline (B160924) moiety is a well-established directing group in nickel-catalyzed reactions. mdpi.com For example, an amide derived from 8-aminoquinoline can direct the nickel catalyst to functionalize a remote C-H bond. mdpi.com While this specific application is often used for activating aliphatic C-H bonds, the principle of directed C-H activation is a key strategy in modern synthetic chemistry. nih.gov Nickel-catalyzed migratory cross-coupling represents another advanced strategy, where the catalyst can "walk" along a carbon chain before executing a cross-coupling reaction at a remote site. nih.gov These methodologies provide powerful avenues for elaborating the quinoline scaffold, potentially allowing for the introduction of aryl or alkyl groups at specific positions on a pre-existing halogenated quinoline framework.

Innovative Synthetic Techniques for Halogenated Quinolines

Hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA), have been established as effective and environmentally benign oxidants for a variety of transformations, including halogenations. nih.govnih.gov These reagents can promote the regioselective halogenation of quinolone systems under mild conditions. nih.gov

A notable methodology involves the C3–H regioselective halogenation of 4-quinolones using a hypervalent iodine(III) reagent as an oxidant in combination with a simple potassium halide salt (e.g., KCl, KBr, KI) as the halogen source. acs.org This reaction proceeds efficiently at room temperature, providing access to a diverse range of 3-halo-4-quinolones in good to excellent yields. acs.org The process is characterized by its high regioselectivity, operational simplicity, and tolerance of various functional groups. nih.gov The reaction can be performed on a gram scale without a decrease in yield, highlighting its practical utility. nih.gov

The table below summarizes the results for the chlorination of various 2-substituted-4-quinolones using PIFA and KCl in methanol.

Substrate (2-Substituent)ProductTime (h)Yield (%)
Phenyl3-chloro-2-phenyl-4-quinolone0.286
4-Fluorophenyl3-chloro-2-(4-fluorophenyl)-4-quinolone0.294
3,5-Dimethylphenyl3-chloro-2-(3,5-dimethylphenyl)-4-quinolone0.289
4-Methoxyphenyl3-chloro-2-(4-methoxyphenyl)-4-quinolone0.595
Naphthalen-2-yl3-chloro-2-(naphthalen-2-yl)-4-quinolone0.592
Methyl3-chloro-2-methyl-4-quinolone2.072
H3-chloro-4-quinolone1.081

Data sourced from ACS Omega. acs.org

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing. mdpi.com These benefits include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and greater scalability and reproducibility. nih.gov

The synthesis of halogenated quinolines can be particularly well-suited to flow chemistry, especially for reactions that are highly exothermic or involve hazardous intermediates. For example, a continuous flow process was developed for the synthesis of 5-bromoquinoline-3-carbonitrile. acs.org This photochemical process involved an iminyl radical cyclization of an azide (B81097) precursor. Performing this reaction in a flow reactor mitigated the risks associated with the accumulation of large quantities of azide intermediates and the evolution of nitrogen gas, which are significant safety concerns in large-scale batch reactions. acs.org The flow setup allows for precise control over reaction parameters such as residence time and light exposure, leading to a safe, scalable, and robust manufacturing process. acs.orgacs.org

Reactivity and Derivatization Strategies of 4 Chloro 8 Iodoquinoline

Nucleophilic Substitution Reactions at Halo-Positions

The presence of two distinct halogen atoms on the quinoline (B57606) ring, chlorine at the 4-position and iodine at the 8-position, allows for selective nucleophilic substitution reactions. The position of the halogen and the electronic nature of the quinoline ring system are key factors governing this selectivity.

Reactivity of Chlorine and Iodine Atoms

In dihalogenated quinolines, the relative reactivity of the halogen atoms in nucleophilic aromatic substitution (SNAr) reactions is primarily dictated by the position of the substituent. The chlorine atom at the C-4 position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. This is a general trend observed in quinoline chemistry, where the C-2 and C-4 positions are electronically deficient and thus more susceptible to nucleophilic substitution. nih.gov

Conversely, the iodine atom at the C-8 position is less activated towards traditional SNAr reactions. However, the carbon-iodine bond is weaker than the carbon-chlorine bond, which makes the iodine atom a better leaving group in transition metal-catalyzed reactions. In the context of nucleophilic substitution, the chlorine at C-4 is generally more reactive. For instance, in the related 2,4-dichloroquinazoline (B46505) system, nucleophilic attack occurs preferentially at the 4-position. nih.gov While direct comparative studies on the nucleophilic substitution of 4-chloro-8-iodoquinoline are not extensively documented, the established principles of quinoline reactivity suggest that nucleophiles will preferentially attack the C-4 position.

In some cases, the iodine at the 8-position can be replaced by nucleophiles under specific conditions, particularly with the presence of activating groups on the ring. smolecule.com For example, in 4-chloro-8-iodo-3-nitroquinoline, the presence of the electron-withdrawing nitro group at the 3-position can influence the reactivity of both halogen atoms. smolecule.com

Formation of Substituted Quinolinones and Quinolinethiones

The activated chlorine atom at the C-4 position of the quinoline ring is a key handle for the synthesis of 4-substituted quinolinone and quinolinethione derivatives. These transformations typically involve the displacement of the chloride by oxygen or sulfur nucleophiles.

While specific examples starting from this compound are not prevalent in the literature, the synthesis of 4-substituted quinolinones and quinolinethiones from analogous 4-chloroquinoline (B167314) derivatives is well-established. For instance, the reaction of 4-chloro-8-methylquinolin-2(1H)-one with various nucleophiles demonstrates the feasibility of these transformations. mdpi.comresearchgate.net The direct thiation of 4-chloro-8-methylquinolin-2(1H)-one can be achieved using reagents like thiourea (B124793) to yield the corresponding quinolinethione. mdpi.comresearchgate.net

A plausible synthetic route to 8-iodo-4-thio-quinolin-2(1H)-one would involve the reaction of 4-chloro-8-iodoquinolin-2(1H)-one with a sulfur nucleophile. The following table illustrates the expected products from such reactions based on analogous transformations.

Starting MaterialReagentProduct
4-Chloro-8-iodoquinolin-2(1H)-oneThiourea8-Iodo-4-sulfanylquinolin-2(1H)-one
4-Chloro-8-iodoquinolin-2(1H)-oneSodium hydrosulfide8-Iodo-4-sulfanylquinolin-2(1H)-one

Similarly, hydrolysis of the 4-chloro group can lead to the formation of the corresponding 4-hydroxy-8-iodoquinolin-2(1H)-one, which exists in tautomeric equilibrium with the quinolinone form.

Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The differential reactivity of the C-I and C-Cl bonds in this compound is particularly advantageous in this context, allowing for selective and sequential functionalization.

Suzuki-Miyaura Cross-Coupling with Arylboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide. libretexts.orgorganic-chemistry.org In the case of this compound, the greater reactivity of the carbon-iodine bond towards oxidative addition to a palladium(0) catalyst allows for selective coupling at the C-8 position. rsc.org The general order of reactivity for halogens in Suzuki-Miyaura coupling is I > Br > OTf > Cl. libretexts.org

Studies on the related 4-chloro-8-tosyloxyquinoline have demonstrated successful Suzuki-Miyaura cross-coupling with various arylboronic acids under anhydrous conditions, with the tosyl group at the 8-position being displaced. researchgate.net A similar outcome is expected for this compound, where the C-8 position would be selectively arylated.

The following table summarizes representative examples of selective Suzuki-Miyaura cross-coupling reactions on analogous dihaloquinolines, highlighting the preferential reactivity of the more labile halogen.

SubstrateBoronic AcidCatalyst SystemProduct
4-Chloro-6-iodoquinoline (B1313714)Arylboronic acidPd(PPh₃)₄, K₂CO₃4-Chloro-6-arylquinoline
2,4-Dichloro-8-bromo-7-methoxyquinolineArylboronic acidPd(dppf)Cl₂2,4-Dichloro-8-aryl-7-methoxyquinoline

This selectivity allows for the introduction of an aryl group at the C-8 position of this compound while leaving the C-4 chloro substituent intact for subsequent transformations.

Negishi Coupling and Related Zinc-Mediated Reactions

The Negishi coupling reaction involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organic halide. wikipedia.org This method is known for its high functional group tolerance and allows for the coupling of sp, sp², and sp³-hybridized carbon atoms. wikipedia.org

For this compound, a common strategy involves the initial formation of an organozinc reagent. This can be achieved through a halogen-metal exchange, where the more reactive iodine atom at C-8 is selectively replaced by zinc. For instance, the treatment of 7-chloro-4-iodoquinoline (B1588978) with an iodo-magnesium exchange reagent followed by transmetalation with zinc chloride yields the corresponding organozinc species, which can then undergo Negishi coupling. worktribe.com A similar approach can be envisioned for this compound, leading to selective functionalization at the C-8 position.

The general steps for a Negishi coupling of this compound are outlined below:

Formation of the Organozinc Reagent: Reaction of this compound with an organolithium or Grignard reagent followed by the addition of a zinc halide (e.g., ZnCl₂) to generate the 4-chloro-8-(chlorozincio)quinoline intermediate.

Cross-Coupling: Palladium-catalyzed reaction of the organozinc intermediate with an aryl or alkyl halide to form the C-C bond.

This zinc-mediated strategy provides a powerful route to introduce a wide range of substituents at the C-8 position of the quinoline core.

Palladium-Catalyzed Heteroannulation and Cyclization Reactions (e.g., Pyrroloquinoline Systems)

Palladium-catalyzed heteroannulation and cyclization reactions are elegant methods for constructing fused heterocyclic systems. The this compound scaffold can serve as a key precursor for the synthesis of various pyrroloquinoline derivatives, which are of significant interest due to their biological activities.

One established approach involves a Sonogashira coupling of a haloquinoline with a terminal alkyne, followed by an intramolecular cyclization. For example, 4-chloro-3-iodoquinoline (B1365794) has been utilized as a synthon in the synthesis of 1,2-disubstituted 1H-pyrrolo[3,2-c]quinolines. thieme-connect.deresearchgate.net This involves a Sonogashira reaction to introduce an alkynyl group at the C-3 position, followed by a nucleophilic displacement of the chlorine at C-4 and subsequent cyclization.

A related strategy for constructing the pyrrolo[3,2,1-ij]quinoline ring system involves the Vilsmeier-Haack reaction. For instance, 2-amino-5-bromo-3-iodoacetophenone can be converted to 6-bromo-4-chloro-8-iodoquinoline-3-carbaldehyde, which can then undergo tandem Sonogashira cross-coupling and cycloisomerization to afford 2-aryl-8-bromo-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehydes. unisa.ac.za This highlights the potential of using appropriately substituted this compound derivatives as building blocks for complex, fused heterocyclic systems.

The general approach for the synthesis of a pyrroloquinoline system from this compound might involve:

Palladium-catalyzed coupling at the C-8 position to introduce a group containing a nitrogen nucleophile.

Intramolecular cyclization involving the nitrogen nucleophile and a suitable position on the quinoline ring, potentially facilitated by another palladium-catalyzed step or other cyclization conditions.

These palladium-catalyzed heteroannulation strategies offer a powerful means to access structurally diverse and medicinally relevant pyrroloquinoline scaffolds from the versatile this compound starting material.

Functionalization through Electrophilic Attack

The this compound scaffold possesses distinct electronic characteristics that guide its reactivity towards electrophiles. The quinoline core itself is electron-deficient, which can deactivate it towards classical electrophilic aromatic substitution. However, the strategic placement of halogen substituents and the potential for metal-halogen exchange create pathways for functionalization.

Carbonyl Additions (Aldehydes, Ketones)

The introduction of carbon-based functionalities through the addition to carbonyl compounds like aldehydes and ketones is a cornerstone of organic synthesis. For this compound, this transformation typically proceeds not by direct electrophilic attack on the quinoline ring, but through a metal-halogen exchange, followed by nucleophilic attack. The carbon-iodine bond at the C8 position is significantly more reactive than the carbon-chlorine bond at C4, allowing for selective functionalization.

The process generally involves treating this compound with a strong organometallic base, such as n-butyllithium or t-butyllithium, at low temperatures. This selectively replaces the iodine atom with a lithium atom, generating a highly reactive 8-quinolyl-lithium intermediate. This organolithium species is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of aldehydes or ketones. A subsequent aqueous workup protonates the resulting alkoxide to yield the corresponding secondary or tertiary alcohol.

While direct literature on this compound is sparse, the reactivity pattern is well-established for related 8-haloquinolines. For instance, 8-bromoquinoline (B100496) can be converted to its 8-lithio derivative and reacted with various electrophiles, including carbonyls. A study on the synthesis of atropisomeric biquinolyl derivatives involved the generation of an 8-lithioquinoline intermediate from 7-hydroxyquinoline, which was then coupled, demonstrating the feasibility of forming reactive species at the C8 position for C-C bond formation. oregonstate.edu This established principle is directly applicable to the functionalization of this compound.

Table 1: Representative Transformation via Carbonyl Addition

Reactant 1ReagentsElectrophile (e.g.)Product Type
This compound1. n-BuLi or t-BuLi2. Aldehyde/Ketone3. H₂OR-CHO / R₂C=O4-Chloro-8-(hydroxyalkyl)quinoline

This table illustrates a generalized, expected reaction based on established organometallic principles, as direct examples for this specific substrate are not widely published.

Chalcogen and Nitrile Introductions

The term "chalcogen" refers to the Group 16 elements, primarily oxygen, sulfur (S), selenium (Se), and tellurium (Te). numberanalytics.comwikipedia.orguniversityofgalway.ie The introduction of chalcogen and nitrile (C≡N) functionalities can significantly alter the electronic and biological properties of the quinoline core. sioc-journal.cn

Chalcogenation: The introduction of sulfur or selenium onto the quinoline ring can be achieved through several methods. For this compound, the more labile C-I bond is the primary site for substitution. Nucleophilic substitution reactions, where the iodo group is replaced by a chalcogen-containing nucleophile (e.g., a thiolate or selenolate), are a plausible route. smolecule.com Transition-metal-catalyzed cross-coupling reactions offer a more versatile and widely used approach. For example, palladium- or copper-catalyzed coupling of 8-iodoquinolines with thiols, disulfides, or diselenides can efficiently form C-S or C-Se bonds. researchgate.net An iodine-mediated radical cyclization of o-vinylaryl isocyanides with disulfides or diselenides has been developed to produce 2-chalcogenated quinolines, showcasing modern methods for incorporating these atoms. researchgate.net

Nitrile Introduction: The cyano group (–C≡N) is a valuable functional group that can serve as a precursor to amines, carboxylic acids, and other nitrogen-containing heterocycles. libretexts.orglibretexts.org The most common method for introducing a nitrile group onto an aryl halide is through a palladium-catalyzed cyanation reaction, often using zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN) as the cyanide source. Given the higher reactivity of the C-I bond, a selective palladium-catalyzed cyanation at the C8 position of this compound is highly feasible, yielding 4-chloro-8-cyanoquinoline. This transformation would likely proceed under standard cross-coupling conditions, such as those employing a Pd(0) catalyst like Pd(PPh₃)₄ or a Pd(II) precursor with a suitable ligand. Research on similar haloquinolines supports the viability of this approach. thieme-connect.de

Regioselective C-H Functionalization of Quinoline Core

Direct C-H functionalization is a powerful and atom-economical strategy for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. nih.gov Research on quinolines has identified methods to target various positions on the ring system.

C3-H Activation Strategies

The C3 position of the quinoline ring is electronically deactivated, making its direct functionalization challenging. rsc.org However, recent advances have enabled selective C3-H activation. One effective strategy involves the formation of a quinolinium salt by N-alkylation or N-arylation. This modification enhances the electrophilicity of the pyridine (B92270) ring and directs functionalization to the C3 position. For instance, an N-arylmethyl activation strategy has been successfully used for the C3-H thiolation of quinolines under metal-free conditions. rsc.org

Another powerful approach utilizes nickel catalysis, which can functionalize unactivated quinolines at the C3 position with various electrophiles at room temperature. polyu.edu.hkacs.org The proposed mechanism involves the formation of a nickel hydride species, which adds across the C2-C3 positions to form a 1,4-dihydroquinoline (B1252258) intermediate. This intermediate then undergoes nucleophilic attack at C3, followed by oxidative aromatization to yield the C3-functionalized product. polyu.edu.hk These methods are generally compatible with various substituents, suggesting they could be applied to a substrate like this compound, although the specific impact of the C4-chloro and C8-iodo groups would need experimental verification.

C8-H Functionalization Directing Group Approaches

While the subject molecule, this compound, is already functionalized at the C8 position, understanding C8-H activation is crucial for the synthesis of related derivatives. The C8 position is a common target for functionalization through chelation-assisted C-H activation. thieme-connect.com In this approach, a directing group is installed on the quinoline nitrogen (e.g., N-oxide) or at a nearby position (e.g., an amide at C8 of a different quinoline). thieme-connect.commdpi.com

The N-oxide group is particularly effective, acting as a traceless directing group. mdpi.comacs.orgresearchgate.net Transition metals like rhodium(III) or ruthenium can coordinate to the N-oxide oxygen, positioning the metal catalyst in proximity to the C8-H bond. acs.orgresearchgate.net This facilitates the cleavage of the C-H bond and the formation of a five-membered metallacycle intermediate, which can then react with various coupling partners (e.g., acrylates, alkynes, maleimides). acs.orgresearchgate.net After the C-C bond-forming step, the N-oxide group can be removed, often by reduction, leaving the C8-functionalized quinoline. Both metal-free and metal-catalyzed methods for C8-H functionalization of quinoline N-oxides have been reported. researchgate.net

Table 2: Examples of Directing Groups for C8-H Functionalization of Quinolines

Directing GroupMetal Catalyst (Example)Reaction Type (Example)Reference
N-OxideRh(III)Alkylation with acrylates acs.orgresearchgate.net
N-OxideRu(II)Arylation with arylboronates researchgate.net
N-OxideCo(III)Olefination with alkynes researchgate.net

This table presents general strategies for C8-H activation on the quinoline core, as the target molecule is already substituted at this position.

Remote C5-C7 Position Functionalization

Functionalizing the C5, C6, and C7 positions of the quinoline carbocyclic ring is particularly challenging due to their distance from the activating nitrogen atom. nsf.gov These are often referred to as "remote" C-H bonds. core.ac.ukrsc.org

Strategies to achieve this regioselectivity often rely on directing groups attached to the quinoline core, typically at the C8 position. For example, an 8-amidoquinoline can direct metal catalysts to the C5 position. rsc.orgresearchgate.net Copper-catalyzed halogenation at the C5 and C7 positions using simple sodium halides has been developed, proceeding under mild conditions. researchgate.netrsc.org Metal-free methods using reagents like trihaloisocyanuric acids have also been reported for the selective C5-halogenation of 8-substituted quinolines. rsc.org

More advanced strategies employ a "relay" mechanism. A bifunctional template can direct an initial palladation at the C5 position, and a transient mediator like norbornene can then relay the catalyst to the adjacent C6 position, enabling functionalization at a site that is otherwise difficult to access. nsf.gov While these methods have not been specifically reported for this compound, they represent the state-of-the-art in quinoline C-H activation and could potentially be adapted for such complex substrates. The presence of the C8-iodo group would likely interfere with or participate in reactions involving 8-amido directing groups, requiring a different synthetic design.

Applications of 4 Chloro 8 Iodoquinoline and Its Derivatives in Chemical Science

Role as a Key Intermediate in Organic Synthesis

The strategic placement of chloro and iodo substituents on the quinoline (B57606) core of 4-Chloro-8-iodoquinoline provides chemists with a powerful tool for constructing intricate molecular architectures. These halogens serve as reactive handles that can be selectively functionalized through various cross-coupling reactions, allowing for the introduction of diverse chemical moieties.

This compound is an important building block for the synthesis of complex heterocyclic compounds. The differential reactivity of the C-Cl and C-I bonds allows for sequential and site-selective reactions. For instance, the iodine at the 8-position can be selectively targeted in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, leaving the chlorine at the 4-position available for subsequent transformations. This stepwise approach enables the controlled assembly of elaborate molecular frameworks.

Research has demonstrated the utility of related chloro-iodo-substituted quinolines in creating polyfunctionalized systems. For example, the sequential substitution of halogens in 4-chloro-6-iodoquinoline (B1313714) with aryl groups has been achieved through cross-coupling reactions with arylboronic acids. researchgate.net Similarly, iodo-magnesium exchange of 7-chloro-4-iodoquinoline (B1588978) using isopropylmagnesium chloride-lithium chloride (i-PrMgCl•LiCl) leads to a selective organomagnesium intermediate at the 4-position, which can then be reacted with various electrophiles. worktribe.com This highlights the potential for this compound to serve as a platform for generating diverse and complex heterocyclic structures.

The ability to introduce multiple functional groups onto the quinoline scaffold makes this compound a valuable precursor to polyfunctionalized heterocycles. rsc.org These highly substituted molecules are of great interest in materials science and medicinal chemistry due to their unique electronic and biological properties. The synthesis of such compounds often involves a series of regioselective metalation and cross-coupling reactions. rsc.org

For instance, the use of TMP-metal bases (TMP = 2,2,6,6-tetramethylpiperidide) has been shown to be effective for the regioselective functionalization of various N-protected purine (B94841) scaffolds, allowing for the introduction of different electrophiles. rsc.org This methodology can be conceptually extended to this compound, where the combination of halogen-metal exchange and directed metalation could provide access to a wide range of polyfunctionalized quinoline derivatives. The resulting molecules, bearing multiple points of diversity, are ideal candidates for screening in drug discovery programs and for the development of novel organic materials. smolecule.comiodobenzene.ltd

Contributions to Medicinal Chemistry

The quinoline ring system is a well-established pharmacophore found in numerous approved drugs. Derivatives of this compound have been extensively investigated for their potential therapeutic applications, leveraging the unique properties conferred by the halogen substituents.

This compound serves as a versatile starting material for the synthesis of a wide range of biologically active molecules. smolecule.comcymitquimica.com The halogen atoms not only influence the electronic properties of the quinoline ring but also provide sites for further chemical modification, leading to the generation of compound libraries with diverse pharmacological profiles. smolecule.com Quinoline derivatives, in general, are known to exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, and antipsychotic properties. chemenu.com The introduction of specific substituents at the 4- and 8-positions can modulate these activities and lead to the discovery of novel therapeutic agents.

Research into related halogenated quinolines has yielded compounds with significant biological potential. For example, 5-chloro-7-iodoquinolin-8-ol (clioquinol) has been studied for its antibacterial, antifungal, and antiprotozoal properties. ebi.ac.uknih.gov Furthermore, derivatives of 4-hydroxy-8-iodoquinoline-3-carbonitrile (B13362885) have been investigated for their potential antimicrobial and antifungal activities. These findings underscore the importance of the halogenated quinoline scaffold in medicinal chemistry.

Derivatives of halogenated quinolines have shown significant promise in the search for new antimicrobial and antiparasitic agents. smolecule.com The compound 5-chloro-7-iodoquinolin-8-ol, also known as clioquinol, has a history of use as a topical antifungal and antiprotozoal agent. researchgate.netdrugbank.com It has demonstrated activity against various skin infections and has been investigated for the treatment of intestinal amebiasis. researchgate.netgoogle.com

Studies have shown that certain quinoline derivatives can be effective against the intestinal parasite Blastocystis hominis. nih.gov Specifically, 5-chloro-8-hydroxy-7-iodo-quinoline was found to be an inhibitory drug against this parasite in vitro. nih.gov The mechanism of action of such compounds is thought to involve the inhibition of enzymes crucial for the pathogen's survival, such as those involved in DNA replication. ebi.ac.uk The unique structure of these halogenated quinolines allows them to interact with various biological targets, making them valuable leads in the development of new treatments for infectious diseases. chemimpex.com

The quinoline scaffold is also a promising framework for the development of anti-inflammatory and anti-tumor agents. smolecule.com Derivatives of this compound can be modified to create compounds with potent activity against cancer cells and inflammatory processes. Research has shown that some quinoline derivatives can act as inhibitors of enzymes involved in cancer progression, such as cytosolic 5'-nucleotidase II (cN-II). researchgate.net

Recent studies have focused on repurposing existing quinoline-based drugs for cancer therapy. For example, derivatives of iodoquinol (B464108) have been transformed into novel 7-iodo-quinoline-5,8-diones with significant anticancer activity. nih.gov These compounds were found to induce cell cycle arrest and apoptosis in cancer cell lines, potentially through the inhibition of NAD(P)H quinone oxidoreductase (NQO1). nih.gov Furthermore, some 8-hydroxyquinoline (B1678124) derivatives have been investigated for their potential to act as non-competitive inhibitors of cN-II, showing synergistic effects with established anticancer drugs. researchgate.net These findings highlight the potential of the this compound core structure as a starting point for the design and synthesis of new anti-inflammatory and anti-tumor drug candidates. iodobenzene.ltd

Utility in Materials Science

The quinoline scaffold is a key component in the design of novel organic materials with tailored optoelectronic properties. Derivatives of this compound are emerging as important intermediates in the synthesis of materials for organic light-emitting diodes (OLEDs) and solar cells. iodobenzene.ltdquinoline-thiophene.com

Derivatives of this compound serve as crucial building blocks in the synthesis of more complex molecules for organic electronics. iodobenzene.ltdquinoline-thiophene.com The presence of halogen atoms provides reactive sites for cross-coupling reactions, allowing for the introduction of various functional groups to tune the electronic and photophysical properties of the final material. For instance, 8-hydroxyquinoline derivatives are known to form luminescent metal complexes and have been successfully used in the fabrication of OLEDs and solar cells. researchgate.net The ability to modify the quinoline core allows for the creation of materials with specific photoelectric properties suitable for these applications. quinoline-thiophene.com

Aluminum complexes derived from 4-amino- and 4-aryl-8-hydroxyquinolines have been shown to exhibit both photoluminescence and electroluminescence. researchgate.net The introduction of different substituents onto the quinoline skeleton can significantly influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby tuning the emission color. researchgate.net For example, 2,4-diarylquinolines can produce intense blue light upon UV excitation. researchgate.net Research has also focused on the synthesis of tetracoordinate boron complexes with 8-quinolinolato ligands bearing heavy-atom substituents for application in OLED devices. colab.ws These studies highlight the potential of modifying the this compound backbone to create a diverse range of luminescent materials.

Analytical Chemistry Applications

The ability of the quinoline scaffold, particularly the 8-hydroxyquinoline moiety, to form stable complexes with a wide range of metal ions has led to its extensive use in analytical chemistry.

8-Hydroxyquinoline and its derivatives are well-established chelating agents for metal ions. researchgate.netnih.gov The presence of both a nitrogen atom and a hydroxyl group allows for the formation of stable, often colored or fluorescent, complexes with metal ions. nih.gov This property is exploited for the spectrophotometric determination of various metals. For example, 5-chloro-8-hydroxy-7-iodoquinoline has been utilized for the sensitive spectrophotometric determination of vanadium(V). scirp.org The complexation tendency can be enhanced by the introduction of other functional groups, making these compounds versatile reagents for metal ion analysis. researchgate.net The stability constants of complexes formed between metal ions and various 8-hydroxyquinoline derivatives have been a subject of study to understand their selectivity.

The inherent fluorescence of many quinoline derivatives makes them excellent candidates for the development of fluorescent probes for detecting and quantifying metal ions and other analytes. chemimpex.commdpi.com These probes are valuable tools for in vitro and in vivo analysis of biologically important species. mdpi.com The design of these sensors often involves modifying the quinoline structure to enhance selectivity and sensitivity towards a specific target. For example, derivatives of 8-aminoquinoline (B160924) have been developed as fluorescent probes for zinc ions. mdpi.com The introduction of amide groups can improve water solubility and cell membrane permeability. mdpi.com The development of fluorescent probes based on various scaffolds, including quinazolines, is an active area of research for imaging cellular processes and targets like the translocator protein. unipi.it

Environmental Monitoring Applications

The robust chemical architecture of quinoline and its halogenated derivatives has positioned them as valuable scaffolds in the development of tools for environmental monitoring. The presence of nitrogen and halogen atoms creates unique electronic and coordination properties, making these compounds, particularly 8-hydroxyquinoline derivatives, effective chelating agents for various metal ions. scispace.comrroij.comtandfonline.com This characteristic is leveraged to create sensors and reagents for the detection and quantification of metallic pollutants in environmental samples. chemimpex.com While direct environmental applications of this compound are not extensively documented, its derivatives, notably 5-chloro-7-iodo-8-quinolinol (clioquinol), serve as potent reagents in analytical chemistry for tracking trace levels of metal contaminants. chemimpex.comchemimpex.com

Research has demonstrated the utility of these derivatives in forming stable, often colored, complexes with specific metal ions, enabling their detection through methods like spectrophotometry. scispace.comchemimpex.com This approach offers a sensitive and selective means of identifying pollutants that pose risks to environmental and public health. chemimpex.com The development of fluorescent chemosensors from quinoline-based structures is another significant area, allowing for the detection of metal ions such as Zn²⁺, Al³⁺, Cu²⁺, and Pb²⁺ in environmental and biological contexts. rroij.comnanobioletters.comasianpubs.orgnih.gov

A significant application of this compound derivatives is in the spectrophotometric analysis of heavy metals. The derivative 5-chloro-8-hydroxy-7-iodoquinoline, a well-known chelating agent, has been successfully employed for the sensitive and selective determination of vanadium(V) and palladium(II) in various samples.

Determination of Vanadium(V):

A simple and rapid spectrophotometric method has been developed for the trace determination of vanadium(V) using 5-chloro-8-hydroxy-7-iodoquinoline. scispace.comnanobioletters.com The method is based on the formation of a complex between the vanadium ion and the quinoline derivative under acidic conditions (pH 0.73-1.98), which can be measured using a spectrophotometer at a maximum absorbance of 410 nm. scispace.com The technique is highly reproducible, with a Sandell's sensitivity of 2.85 x 10⁻³ µg V cm⁻², indicating its capability to detect very low concentrations of vanadium. scispace.comnanobioletters.com The applicability of this method has been validated through the analysis of various synthetic and commercial samples. scispace.comnanobioletters.com An important aspect of this research is the study of interference from other ions, which determines the method's selectivity.

Table 1: Tolerance of Foreign Ions in the Determination of Vanadium(V) using 5-Chloro-8-hydroxy-7-iodoquinoline Data derived from a study on the spectrophotometric determination of Vanadium(V). scispace.comnanobioletters.com

Foreign IonTolerance Limit (µg)Foreign IonTolerance Limit (µg)
Pb(II)4000Fe(III)100
Zn(II)4000Fe(II)100
Mn(II)3000Ni(II)100
Co(II)3000Cu(II)100
Cr(III)2500Pd(VI)50
Hg(II)2500Zr(IV)50
Bi(III)2000Cr(II)50
Mo(VI)1000--

Determination of Palladium(II):

Similarly, 5-chloro-8-hydroxy-7-iodoquinoline has been utilized as a complexing agent for the microdetermination of palladium(II). chemimpex.com This method involves the extraction of the palladium(II)-quinoline derivative complex into chloroform (B151607) from a sulfuric acid solution. The absorbance of the colored complex is then measured at 450 nm. The method is effective for concentrations in the range of 0-2.6 µg Pd(II) mL⁻¹. chemimpex.com The high molar absorptivity (0.9 × 10⁴ dm³ mol⁻¹ cm⁻¹) and low Sandell's sensitivity (0.0119 µg Pd cm⁻²) highlight the method's high sensitivity for detecting trace amounts of palladium. chemimpex.com A key advantage of this technique is its high selectivity, as it is free from interference from a large number of other elements, including other platinum group metals.

Table 2: Research Findings for Spectrophotometric Determination of Metal Ions Summary of analytical parameters for the determination of Vanadium(V) and Palladium(II) using 5-chloro-8-hydroxy-7-iodoquinoline. scispace.comchemimpex.comnanobioletters.com

ParameterVanadium(V) DeterminationPalladium(II) Determination
Reagent5-chloro-8-hydroxy-7-iodoquinoline5-chloro-8-hydroxy-7-iodoquinoline
Wavelength (λmax)410 nm450 nm
Effective pH / Medium0.73 - 1.981 M H₂SO₄
Beer's Law RangeNot specified0 - 2.6 µg/mL
Molar AbsorptivityNot specified0.9 × 10⁴ dm³ mol⁻¹ cm⁻¹
Sandell's Sensitivity2.85 × 10⁻³ µg cm⁻²0.0119 µg cm⁻²
Standard Deviation± 0.005Not specified

Advanced Characterization and Spectroscopic Analysis of 4 Chloro 8 Iodoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-Chloro-8-iodoquinoline by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift influenced by the electronic effects of the adjacent substituents (chlorine and iodine atoms) and the aromatic ring system. researchgate.netresearchgate.net For instance, carbons bonded to electronegative halogens (like chlorine) or heavy atoms (like iodine) will exhibit characteristic downfield shifts. The specific chemical shifts for this compound would be compared against spectral databases and theoretical predictions to confirm the positions of the chloro and iodo substituents. rsc.org

Below is an interactive table summarizing typical NMR data for a related haloquinoline structure.

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H9.22s-H-2
¹H7.60m-H-6
¹H8.41dd1.2, 8.5H-5
¹H8.60dd1.2, 8.5H-7
¹³CVaries--C2-C8a

Note: The data presented is for a derivative, ethyl 4-chloro-8-iodo-3-quinolinecarboxylate, and serves as an illustrative example. Actual values for this compound may differ.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of this compound. nih.gov These methods are complementary, as they are governed by different selection rules; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the polarizability of the molecule. edinst.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its chemical bonds. Key expected features include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N ring stretching: A series of bands in the 1600-1400 cm⁻¹ region, characteristic of the quinoline (B57606) core.

C-Cl stretching: A strong band usually found in the 800-600 cm⁻¹ region.

C-I stretching: This vibration occurs at lower frequencies, typically below 600 cm⁻¹, due to the heavy mass of the iodine atom.

Out-of-plane C-H bending: Bands in the 900-700 cm⁻¹ region, which are sensitive to the substitution pattern on the aromatic rings.

For a related compound, 5-Chloro-7-Iodoquinolin-8-ol, detailed vibrational analysis has been performed using both experimental spectra and theoretical calculations to assign the observed bands to specific vibrational modes. sid.ir

Raman Spectroscopy: The Raman spectrum provides complementary information. Aromatic ring vibrations often produce strong and sharp signals in Raman spectra. scholarsresearchlibrary.comnih.gov The C-I and C-Cl bonds, due to their polarizability, are also expected to be Raman active. researchgate.net Comparing the IR and Raman spectra helps in a more complete assignment of the fundamental vibrational modes of the molecule, as some vibrations may be strong in one technique and weak or absent in the other. nih.govamericanpharmaceuticalreview.com

Mass Spectrometry (MS) and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Upon ionization, typically by electron impact (EI), the this compound molecule forms a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound (288.91 g/mol ). uni.lu A key feature in the mass spectrum of a monochlorinated compound is the presence of an isotopic peak at M+2, with an intensity approximately one-third that of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. miamioh.edu

The molecular ion then undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is predictable and provides a fingerprint for the molecule's structure. libretexts.org For haloquinolines, common fragmentation pathways include:

Loss of a halogen atom: Cleavage of the C-I or C-Cl bond can lead to the formation of [M-I]⁺ or [M-Cl]⁺ ions. The loss of the iodine atom is often a prominent fragmentation pathway.

Loss of hydrogen cyanide (HCN): Expulsion of a neutral HCN molecule from the pyridine (B92270) ring is a characteristic fragmentation for quinoline derivatives.

Ring cleavage: Further fragmentation of the bicyclic quinoline system can occur.

The analysis of these fragmentation patterns allows for the confirmation of the presence and location of the chloro and iodo substituents on the quinoline core. uab.edu

High-Performance Liquid Chromatography (HPLC) and Related Techniques

High-Performance Liquid Chromatography (HPLC) is a premier separation technique essential for assessing the purity of this compound and for its quantification in various matrices. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. sielc.com

For a compound like this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. scirp.org The retention time—the time it takes for the compound to travel through the column to the detector—is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature).

Purity is determined by injecting a sample and monitoring the detector signal (commonly UV absorbance at a specific wavelength). A pure sample should ideally yield a single, sharp, and symmetrical peak. The presence of additional peaks indicates impurities. By comparing the retention time of the main peak with that of a certified reference standard, the identity of this compound can be confirmed. sigmaaldrich.com HPLC methods are crucial for quality control in synthetic processes and for the analysis of complex mixtures containing the target compound.

X-ray Crystallography for Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. medchemexpress.com This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

The process involves growing a high-quality single crystal of this compound. This crystal is then irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. nih.gov By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the exact positions of all atoms (including carbon, nitrogen, chlorine, and iodine) can be determined with high precision.

Crystallographic analysis of related haloquinoline derivatives has confirmed their planar quinoline ring systems and provided detailed information on how molecules pack together in the crystal lattice, often stabilized by intermolecular interactions like π-π stacking. mdpi.commdpi.commdpi.com For this compound, an X-ray crystal structure would definitively confirm the substitution pattern and provide invaluable data on its solid-state conformation. researchgate.netrsc.org

Future Directions and Emerging Research Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of highly substituted quinolines like 4-Chloro-8-iodoquinoline often involves multi-step processes that can be resource-intensive. Future research is increasingly focused on developing greener, more efficient, and scalable synthetic methodologies.

Key areas of development include:

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. The application of flow chemistry, as demonstrated in the synthesis of related functionalized quinolines using mixed lithium-magnesium reagents, could dramatically reduce reaction times and improve yields. worktribe.com For instance, a reaction that might take hours in a batch setup could potentially be completed in seconds or minutes in a flow reactor. worktribe.com

Novel Catalytic Systems: Research into new palladium catalysts or alternative transition metal catalysts is crucial for optimizing cross-coupling reactions, which are fundamental to quinoline (B57606) chemistry. semanticscholar.orgresearchgate.net Future work may focus on developing catalysts with higher turnover numbers, greater stability, and improved recyclability to address cost and sustainability concerns, particularly those related to palladium usage. vulcanchem.com

C-H Activation/Functionalization: Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes and reducing waste. While challenging, the development of regioselective C-H activation methods for the quinoline core could provide a more atom-economical route to compounds like this compound.

Sustainable Reagents and Solvents: A shift towards using less hazardous reagents and greener solvent systems is a key tenet of sustainable chemistry. Investigating the use of bio-based solvents or solvent-free reaction conditions could significantly lower the environmental impact of synthesis.

Table 1: Comparison of Synthetic Approaches for Functionalized Quinolines

Synthetic Strategy Traditional Approach Emerging Sustainable Approach Potential Advantages of Emerging Approach
Process Type Batch Processing Continuous Flow Synthesis Enhanced safety, scalability, and reaction speed worktribe.com
Key Reactions Classical multi-step synthesis (e.g., Sandmeyer reaction) smolecule.com Direct C-H Functionalization, Use of organometallic intermediates worktribe.comdoaj.org Fewer steps, reduced waste, higher atom economy
Catalysis Stoichiometric reagents, single-use catalysts Recyclable catalysts, earth-abundant metal catalysts Lower cost, reduced environmental impact vulcanchem.com

| Solvents | Use of volatile organic compounds (VOCs) | Green solvents (e.g., water, ionic liquids), solvent-free conditions | Improved safety profile, easier workup, less pollution |

Exploration of Novel Reactivity Patterns

The presence of two different halogen atoms at the C4 and C8 positions presents a unique opportunity for selective and sequential functionalization. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for a programmed approach to building molecular complexity.

Future research will likely explore:

Selective Cross-Coupling: Systematically exploring a wider range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to selectively replace the iodine atom while leaving the chlorine atom intact. researchgate.netresearchgate.net This allows for the introduction of an aryl, alkynyl, or amino group at the C8 position, after which the less reactive C4-chloro position can be targeted for a second, different modification. researchgate.net

Magnesiation and Transmetalation: The use of advanced organometallic reagents, such as turbo Grignard reagents (i-PrMgCl·LiCl), has been shown to be highly efficient for iodo-magnesium exchange on chloro-iodo-quinoline systems. worktribe.com This creates a nucleophilic quinoline intermediate that can react with a diverse array of electrophiles, enabling the introduction of various functional groups at the C4 position. worktribe.com

Photoredox Catalysis: Light-mediated catalysis offers mild reaction conditions and unique reactivity pathways that are often complementary to traditional thermal methods. Exploring the photoredox-catalyzed functionalization of this compound could unlock new reaction types and provide access to novel derivatives.

Table 2: Potential Selective Reactions of this compound

Reaction Type Targeted Position Reagents/Catalyst (Example) Resulting Functionalization
Suzuki-Miyaura Coupling C8 (more reactive) Arylboronic acid, Pd(PPh₃)₄ researchgate.net C8-Aryl substitution
Sonogashira Coupling C8 (more reactive) Terminal alkyne, Pd/Cu catalyst researchgate.net C8-Alkynyl substitution
Iodo-Magnesium Exchange C4 i-PrMgCl·LiCl followed by electrophile (e.g., aldehyde) worktribe.com C4-Carbinol substitution

| Nucleophilic Aromatic Substitution | C4 (electron-deficient) | Amines, Thiols researchgate.net | C4-Amino/Thioalkyl substitution |

Expansion of Biological and Material Science Applications

The quinoline scaffold is a well-established pharmacophore and a promising component in materials science. Modifications at the C4 and C8 positions of this compound can be used to fine-tune its properties for specific applications.

Emerging biological applications include:

Anticancer Agents: Quinoline derivatives are studied for their ability to inhibit kinases and topoisomerases, which are crucial enzymes in cancer cell proliferation. afjbs.commdpi.com Future work could involve synthesizing libraries of 4,8-disubstituted quinolines from this compound to discover potent and selective inhibitors.

Antimicrobial and Antiprotozoal Drugs: Facing the challenge of drug resistance, there is a constant need for new antimicrobial agents. afjbs.com Halogenated quinolines have shown potential as antibacterial and antimalarial compounds. smolecule.comsmolecule.com this compound serves as a key starting material for novel derivatives targeting resistant strains of pathogens like Plasmodium falciparum. mdpi.com

Enzyme Inhibitors and Probes: The rigid structure and specific substitution pattern can be tailored to fit into the active sites of various enzymes, making it a valuable scaffold for developing targeted inhibitors or molecular probes for studying biological pathways. smolecule.com

In material science, future research could focus on:

Organic Electronics: Quinoline derivatives, particularly their metal complexes, are known to exhibit photoluminescence and electroluminescence. researchgate.net By attaching different organic functional groups to the this compound core, researchers can tune the HOMO/LUMO energy levels to develop new materials for organic light-emitting diodes (OLEDs), organic semiconductors, and sensors. smolecule.com

Fluorescent Chemosensors: The quinoline nucleus can act as a fluorophore. The introduction of specific chelating groups onto the this compound backbone could lead to the development of highly sensitive and selective fluorescent sensors for detecting metal ions. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. afjbs.com For a versatile scaffold like this compound, these computational tools can significantly accelerate the discovery and development process.

Future integration of AI/ML will likely involve:

Predictive Modeling: ML models can be trained on existing chemical data to predict the properties of novel, virtual compounds. This includes predicting biological activity (e.g., toxicity, efficacy), regioselectivity of reactions, and physicochemical properties, allowing researchers to prioritize the synthesis of the most promising candidates. doaj.orgresearchgate.net An artificial neural network (ANN) model has already shown 86.5% accuracy in predicting electrophilic substitution sites on quinoline derivatives. doaj.org

De Novo Drug Design: Generative AI models can design entirely new molecules based on a desired set of properties. By defining specific activity and safety profiles, researchers could use these models to generate novel structures based on the this compound scaffold for specific therapeutic targets. mdpi.com

Retrosynthesis Prediction: AI-powered tools can propose viable synthetic routes for complex molecules. acs.org This can help chemists design more efficient and cost-effective pathways to novel derivatives of this compound, overcoming potential synthetic challenges before stepping into the lab.

Structure-Activity Relationship (SAR) Analysis: AI can analyze large datasets of related compounds to identify the subtle structural modifications that lead to significant changes in biological activity. afjbs.com This accelerates the optimization cycle of a lead compound, leading to derivatives with improved potency and reduced side effects. afjbs.commdpi.com

Table 3: Application of AI/ML in this compound Research

AI/ML Application Description Potential Impact on Research
Site Selectivity Prediction Predicts the most likely reactive site for chemical modification on the quinoline ring. doaj.orgresearchgate.net Guides synthetic strategy for selective functionalization at C4 vs. C8.
Property Prediction Forecasts biological activity, toxicity, and physicochemical properties of virtual derivatives. afjbs.com Reduces the number of compounds that need to be synthesized and tested.
Generative Design Creates novel molecular structures with optimized properties based on the quinoline scaffold. mdpi.com Accelerates the discovery of new lead compounds for drug or material applications.

| Automated Retrosynthesis | Proposes efficient multi-step synthetic pathways to target molecules. acs.org | Saves time and resources in planning the synthesis of complex derivatives. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-8-iodoquinoline, and how can purity be maximized?

  • Methodology : Begin with halogenation of the quinoline core. For chlorination, use POCl₃ under reflux, followed by iodination via Ullmann coupling or direct electrophilic substitution. Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate). Purify via column chromatography (gradient elution) and confirm purity by HPLC (>98% purity threshold) .
  • Critical Considerations : Ensure anhydrous conditions for halogenation steps to avoid side products. Characterize intermediates (e.g., 8-hydroxyquinoline derivatives) via melting point and FT-IR to confirm functional groups .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR in deuterated chloroform or DMSO. Expect aromatic protons in δ 7.5–9.0 ppm and distinct splitting patterns due to halogen substituents .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular ion peaks (expected m/z for C₉H₄ClIN: ~305.89). Cross-reference with NIST databases for fragmentation patterns .
    • Data Validation : Compare experimental spectra with computational predictions (e.g., DFT-based NMR simulations) to resolve ambiguities .

Advanced Research Questions

Q. How can experimental design be optimized to study the reactivity of this compound in cross-coupling reactions?

  • Framework : Apply the PICO framework:

  • Population : this compound as a substrate.
  • Intervention : Vary catalysts (e.g., Pd(PPh₃)₄ vs. CuI), solvents (DMF vs. THF), and temperatures.
  • Comparison : Quantify yields (GC-MS) and side products (LC-MS).
  • Outcome : Identify conditions for Suzuki-Miyaura or Buchwald-Hartwig coupling efficiency .
    • Contradiction Analysis : If yields diverge from literature, assess catalyst loading purity or oxygen/moisture interference .

Q. How to address discrepancies in reported spectroscopic data for this compound derivatives?

  • Stepwise Approach :

Replicate Experiments : Synthesize derivatives using identical protocols from conflicting studies.

Control Variables : Standardize solvent, concentration, and instrument calibration.

Collaborative Validation : Share raw data (e.g., NMR FID files) with independent labs for cross-verification .

  • Statistical Tools : Use Principal Component Analysis (PCA) to cluster spectral data and identify outliers .

Q. What computational methods are suitable for modeling the electronic structure of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate HOMO-LUMO gaps to predict reactivity.
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess stability .
    • Validation : Compare computed NMR chemical shifts with experimental data (mean absolute error < 0.5 ppm acceptable) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-8-iodoquinoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-8-iodoquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.